molecular formula C16H10Cl2N2O B2624988 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde CAS No. 312311-47-0

5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde

Cat. No.: B2624988
CAS No.: 312311-47-0
M. Wt: 317.17
InChI Key: OLJCTXQGWWFQJD-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, a 2-chlorophenyl group at position 3, a phenyl group at position 1, and a carboxaldehyde functional group at position 4. The presence of dual chlorine atoms enhances its lipophilicity and may influence its binding affinity in biological systems.

Properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-14-9-5-4-8-12(14)15-13(10-21)16(18)20(19-15)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJCTXQGWWFQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at position 4 undergoes oxidation to form carboxylic acid derivatives. For example:

  • Oxidation to Carboxylic Acid :
    Treatment with KMnO₄ in acidic/neutral conditions converts the aldehyde to 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (yield: 75–85%) .

Reagent/ConditionsProductYieldSource
KMnO₄ (aq.), H⁺, 80°CPyrazole-4-carboxylic acid82%
CrO₃, H₂SO₄Pyrazole-4-carboxylic acid78%

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydrides or catalytic hydrogenation:

  • Reduction to Alcohol :
    Reaction with NaBH₄ in methanol yields 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol (yield: 70–88%) .

Reagent/ConditionsProductYieldSource
NaBH₄, MeOH, RTPyrazole-4-methanol85%
H₂, Pd/C, EtOHPyrazole-4-methanol88%

Condensation Reactions

The aldehyde participates in nucleophilic additions and Knoevenagel condensations:

With Active Methylene Compounds

  • Example : Condensation with ethyl cyanoacetate forms α,β-unsaturated nitriles :

    Aldehyde+NC CH COOEtEthyl 2 cyano 3 pyrazol 4 yl acrylate\text{Aldehyde}+\text{NC CH COOEt}\rightarrow \text{Ethyl 2 cyano 3 pyrazol 4 yl acrylate}
Reagent/ConditionsProductYieldSource
EtONa, EtOH, 0°CEthyl acrylate derivative78%

With Hydrazines

  • Hydrazone Formation : Reaction with phenylhydrazine produces hydrazones, key intermediates for heterocyclic synthesis :

    Aldehyde+Ph NH NH  E hydrazone derivative\text{Aldehyde}+\text{Ph NH NH }\rightarrow \text{ E hydrazone derivative}
Reagent/ConditionsProductYieldSource
PhNHNH₂, AcOH, EtOH, ΔHydrazone83%

Nucleophilic Substitution

The chlorine atoms at positions 3 and 5 participate in SNAr reactions:

  • Example : Reaction with sodium methoxide replaces chlorine with methoxy groups :

    Cl+NaOMeOMe\text{Cl}+\text{NaOMe}\rightarrow \text{OMe}
Reagent/ConditionsProductYieldSource
NaOMe, MeOH, 60°C5-Methoxy-pyrazole derivative65%

Cyclization Reactions

The aldehyde group facilitates cyclocondensation to form fused heterocycles:

  • Chromone Synthesis : Condensation with 2-hydroxyacetophenone followed by oxidative cyclization yields chromone derivatives :

    Aldehyde+2 hydroxyacetophenoneDMSO CuCl Chlorochromone\text{Aldehyde}+\text{2 hydroxyacetophenone}\xrightarrow{\text{DMSO CuCl }}\text{Chlorochromone}
Reagent/ConditionsProductYieldSource
DMSO, CuCl₂, 100°CPyrazolyl-chlorochromone72%

Friedel-Crafts Alkylation

The aldehyde participates in hydroxyalkylation with aromatic rings:

  • Example : Reaction with anisole forms aryl-substituted pyrazoles :

    Aldehyde+Ph OCH Diaryl pyrazole\text{Aldehyde}+\text{Ph OCH }\rightarrow \text{Diaryl pyrazole}
Reagent/ConditionsProductYieldSource
AlCl₃, DCM, RTAryl-substituted pyrazole68%

Biological Activity Correlations

Derivatives of this compound exhibit antimicrobial and antitumor activities:

DerivativeActivity (MIC, µg/mL)Source
Hydrazone (vs. S. aureus)0.25
Chromone (vs. E. coli)0.30

Key Findings from Research:

  • The aldehyde group is the most reactive site, enabling diverse condensations and reductions .

  • Chlorine substituents enhance electrophilicity, facilitating nucleophilic substitutions .

  • Fused heterocycles (e.g., chromones) derived from this compound show improved bioactivity .

This compound’s versatility in organic synthesis and pharmacological applications makes it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to yield the desired pyrazole derivative.
  • Knoevenagel Condensation : This technique can be employed to create derivatives by reacting the aldehyde with active methylene compounds under controlled conditions.

Chemical Properties :

  • Molecular Formula : C16H12Cl2N2O
  • Molecular Weight : 317.19 g/mol
  • CAS Number : 55828-85-8

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains such as:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies have reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it acts as a COX-2 inhibitor, effectively reducing inflammation in models of carrageenan-induced paw edema. The compound exhibited a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. Notable findings include:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM.
    These results suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis activation.

Antitubercular Activity

Studies have explored the antitubercular properties of pyrazole derivatives. Compounds derived from this class have demonstrated promising activity against Mycobacterium tuberculosis strains, indicating potential for further development as antitubercular agents.

Material Science Applications

The photochromic behavior of pyrazole derivatives has led to their exploration in material science applications. These compounds can be used in developing smart materials that respond to light stimuli, making them suitable for applications in sensors and switchable devices.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory EffectsCOX-2 inhibition with reduced TNF-α and IL-6
Anticancer PotentialSignificant cytotoxicity in A549 and MCF7 cell lines
Antitubercular ActivityPromising efficacy against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole carboxaldehydes exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Reference
Target Compound 2-Chlorophenyl Cl High lipophilicity; potential for halogen bonding interactions. -
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Methyl Cl Simpler synthesis; used in Schiff bases with chitosan (antifungal activity).
5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (2-Chlorophenyl)sulfanyl Sulfanyl group enhances electron delocalization; possible thiol reactivity.
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl 4-Chlorophenoxy Phenoxy group increases steric bulk; may alter solubility.
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde Propyl Cl Alkyl chain improves membrane permeability but reduces crystallinity.

Key Observations :

  • Electronic Effects : Chlorine at position 5 (electron-withdrawing) stabilizes the pyrazole ring, while alkyl or aryl groups at position 3 modulate steric and electronic environments. For example, the 2-chlorophenyl group in the target compound may enhance π-π stacking in biological targets compared to methyl or propyl substituents .
  • Synthetic Accessibility: Compounds with methyl or phenoxy groups (e.g., ) are synthesized under mild conditions (DMSO/KOH reflux), whereas sulfanyl derivatives () may require specialized sulfur-containing reagents .
Physicochemical Properties
  • Crystallography: Analogous compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () crystallize in monoclinic systems (space group P2/c), with unit cell parameters influenced by substituent bulk. The target compound’s 2-chlorophenyl group may similarly affect crystal packing and melting points .
  • Solubility: Alkyl substituents (e.g., propyl in ) increase hydrophobicity, whereas polar groups like sulfanyl () or phenoxy () may improve aqueous solubility .
Computational Insights
  • Noncovalent Interactions: Tools like Multiwfn () can map electrostatic potentials, revealing how the 2-chlorophenyl group in the target compound participates in halogen bonding or van der Waals interactions, critical for ligand-receptor binding .
  • Reactivity Prediction : The carboxaldehyde group is a reactive site for nucleophilic addition, enabling the synthesis of hydrazones or oximes (e.g., ), which are explored in drug design for enhanced stability .

Biological Activity

5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, a derivative of the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following molecular attributes:

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂N₂O
Molecular Weight317.17 g/mol
CAS Number55828-93-8
Melting Point146 °C

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 μg/mL, suggesting potent bactericidal effects .

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this scaffold have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Studies have explored the anticancer potential of pyrazole derivatives, including this compound. Some analogs have demonstrated moderate to potent antiproliferative activity against various cancer cell lines (e.g., A549 and HT-1080). The mechanism often involves disruption of tubulin polymerization, akin to the action of combretastatin A-4, a known anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Cytokine Modulation : These compounds can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and associated pain.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and inhibition of protein synthesis are common mechanisms through which these compounds exert their antimicrobial effects.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical and preclinical settings:

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against clinical isolates, finding that certain compounds exhibited significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, certain pyrazole derivatives showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
  • Anticancer Activity : A series of novel pyrazoles were synthesized and tested against human cancer cell lines, revealing that some derivatives inhibited cell growth effectively at low concentrations .

Q & A

Q. What are the established synthetic routes for 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves treating a pyrazolone precursor (e.g., 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one) with a chlorinating agent (POCl₃) and a formylating reagent (DMF). This method yields the carboxaldehyde group at the 4-position of the pyrazole ring . Reaction optimization includes controlling temperature (0–5°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging intensity data to resolve bond lengths, angles, and torsion angles .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aldehyde proton at δ ~9.8–10.2 ppm).
  • FT-IR for identifying functional groups (C=O stretch at ~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when analyzing derivatives?

Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or twinned crystals . To resolve these:

  • Use SHELXL’s TWIN command to model twinning and refine against high-resolution data .
  • Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl···Cl contacts) that influence packing .
  • Compare experimental data with DFT-optimized structures to identify deviations caused by crystal-packing forces .

Q. What strategies are effective for functionalizing the carboxaldehyde group in this compound?

The aldehyde group serves as a versatile site for derivatization:

  • Knoevenagel condensation : React with active methylene compounds (e.g., ethyl cyanoacetate) under mild conditions (0°C, catalytic piperidine) to form α,β-unsaturated derivatives .
  • Schiff base formation : Condensation with amines (e.g., hydrazines) yields hydrazones, useful in coordination chemistry or bioactive molecule design .
  • Reduction : NaBH₄ or catalytic hydrogenation converts the aldehyde to a hydroxymethyl group for further functionalization .

Q. How can computational tools enhance the study of this compound’s interactions?

  • Molecular docking (AutoDock4) : Model interactions with biological targets (e.g., enzymes) by incorporating receptor flexibility. For example, dock the aldehyde group into catalytic pockets to study covalent binding potential .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict reactivity at specific positions, guiding synthetic modifications .

Q. What experimental optimizations improve low yields in Vilsmeier-Haack reactions?

Low yields often stem from competing side reactions (e.g., over-chlorination). Mitigation strategies include:

  • Controlled reagent addition : Slow addition of POCl₃/DMF to the pyrazolone precursor at 0°C .
  • Solvent selection : Use anhydrous 1,2-dichloroethane to stabilize the reactive Vilsmeier intermediate .
  • Post-reaction quenching : Rapid ice-water quenching followed by neutralization (NaHCO₃) to prevent decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in pyrazole-carboxaldehyde derivatives?

Discrepancies in reactivity (e.g., aldehyde vs. methyl-substituted derivatives) may arise from electronic or steric effects :

  • Electron-withdrawing substituents (e.g., Cl at the 2-chlorophenyl group) reduce aldehyde electrophilicity, slowing condensation reactions. Verify via Hammett σ⁺ correlations .
  • Steric hindrance : Bulky substituents at the 3-position (e.g., 2-chlorophenyl) may impede access to the aldehyde group. Compare reaction rates using kinetic studies .

Applications in Heterocyclic Synthesis

Q. How is this compound utilized as a precursor for complex heterocycles?

The carboxaldehyde enables synthesis of:

  • Pyrazole-fused systems : Condensation with thioureas or guanidines forms thiazole or imidazole hybrids .
  • Metal complexes : Schiff bases derived from this compound coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), studied for catalytic or antimicrobial activity .

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